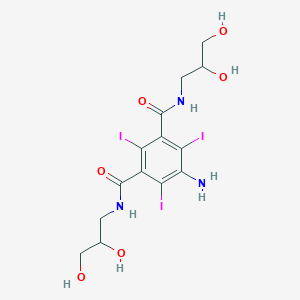

Iomeprol intermediate-1

Description

The exact mass of the compound 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-1-5(23)3-21)10(16)12(18)11(17)8(9)14(26)20-2-6(24)4-22/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEGSAWWVYMWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18I3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998124 | |

| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76801-93-9 | |

| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76801-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076801939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5046WWA5VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Iomeprol intermediate-1?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Iomeprol intermediate-1, a key precursor in the synthesis of the non-ionic, low-osmolar X-ray contrast agent, Iomeprol. This document details its chemical structure, physicochemical properties, and a comprehensive experimental protocol for its synthesis.

Chemical Structure and Identification

This compound is chemically known as 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide . It is a tri-iodinated aromatic compound that serves as a crucial building block in the manufacturing of Iomeprol.

Chemical Formula: C₁₄H₁₈I₃N₃O₆

Molecular Weight: 705.02 g/mol

CAS Number: 76801-93-9

Synonyms: Iohexol Related Compound B, Ioversol Related Compound A

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and manufacturing settings.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 195°C (decomposes) | [2] |

| Boiling Point (Predicted) | 684.9 ± 55.0 °C | [2] |

| Density (Predicted) | 2.386 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 11.58 ± 0.46 | [1] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | [2] |

Synthesis of this compound

The synthesis of this compound is a critical step in the overall production of Iomeprol. The most common and industrially significant method involves the iodination of a precursor molecule, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (also known as ABA).[3]

Experimental Protocol: Continuous Iodination Process

This protocol is based on a continuous process designed for large-scale industrial production, ensuring high purity and yield.[4]

Starting Material: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) or its hydrochloride salt (ABA-HCl).[4]

Reagents and Solvents:

-

Iodine chloride (ICl)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

A suitable quenching reagent (e.g., sodium bisulfite)

-

A suitable decolorizing reagent (e.g., activated carbon)

-

Water

Procedure:

-

Iodination:

-

The starting material, ABA or ABA-HCl, is continuously fed into a first reactor.

-

An aqueous solution of iodine chloride is simultaneously added to the reactor.

-

The reaction is maintained at a pH between approximately 2 and 3 by the controlled addition of hydrochloric acid.[4]

-

The temperature of the reactor is kept between 60°C and 90°C.[5]

-

-

Quenching:

-

The reaction mixture from the first reactor continuously flows into a second reactor.

-

A quenching reagent, such as sodium bisulfite, is added to stop the iodination reaction.[4]

-

-

Decolorization:

-

Crystallization:

-

The decolorized mixture moves to a fourth reactor where it is cooled to a temperature between 25°C and 45°C to induce crystallization of the product.[4]

-

-

Filtration and Washing:

-

The resulting slurry is continuously filtered to separate the crystalline this compound.

-

The crystals are washed with water to remove any remaining impurities.[4]

-

-

Drying:

-

The purified crystals are dried under appropriate conditions to yield the final product.

-

Synthesis Workflow Diagram

The following diagram illustrates the continuous synthesis process for this compound.

Caption: Continuous synthesis workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 5. This compound | 76801-93-9 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate in the synthesis of non-ionic X-ray contrast agents like iohexol and iodixanol, is a complex molecule whose efficient synthesis is of significant interest in the pharmaceutical industry.[1][2] These contrast agents are crucial for various diagnostic imaging procedures. This technical guide provides a detailed overview of the multi-step synthesis pathway of this compound, including experimental protocols and relevant data.

The overall synthesis can be logically divided into two main stages:

-

Formation of the core intermediate: 5-amino-2,4,6-triiodoisophthaloyl dichloride.

-

Amidation of the dichloride with 3-amino-1,2-propanediol to yield the final product.

Part 1: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl dichloride

The synthesis of this key intermediate begins with more readily available starting materials and involves nitration, reduction, iodination, and finally, chlorination.

Logical Workflow for Synthesis of the Core Intermediate

Caption: Synthesis pathway of the key intermediate.

Experimental Protocols

Step 1: Nitration of m-Isophthalic Acid to 5-Nitroisophthalic Acid

This step involves the electrophilic aromatic substitution of m-isophthalic acid.

-

Methodology: A common method involves using a nitrating mixture of sulfuric acid and nitric acid.[3] The ratio of sulfuric acid to nitric acid is typically around 3:1 to facilitate the formation of the nitronium ion (NO₂⁺).[3] The reaction is highly exothermic and requires careful temperature control.

Step 2: Reduction of 5-Nitroisophthalic Acid to 5-Aminoisophthalic Acid

The nitro group is reduced to an amino group.

-

Methodology: Catalytic hydrogenation is a widely used method for this reduction.[4] This process typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.[4] The reaction is monitored until the nitro group is completely reduced.

Step 3: Iodination of 5-Aminoisophthalic Acid

This is a crucial step where three iodine atoms are introduced to the aromatic ring.

-

Methodology 1: Using Iodine Monochloride: 5-Aminoisophthalic acid can be iodinated using iodine chloride.[2][5]

-

Methodology 2: Using Iodine and an Oxidizing Agent: An alternative, environmentally friendlier method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent such as iodic acid (HIO₃).[6][7][8] This reaction is typically carried out in an acidic aqueous medium.[6][9] The pH of the reaction medium is usually maintained between 0 and 3.[6][9]

Table 1: Iodination Reaction Parameters

| Parameter | Value | Reference |

| Reactants | 5-Aminoisophthalic acid, I₂, HIO₃ | [6][7] |

| Molar Ratio (Substrate:I₂:HIO₃) | 1 : 1.2 : 0.6 | [7][9] |

| Solvent | Water/Aqueous Acid (e.g., HCl, H₂SO₄) | [6][9] |

| pH | 0 - 3 | [6][9] |

| Temperature | 30°C | [7][9] |

| Reaction Time | ~19 hours | [7][9] |

Step 4: Chlorination of 5-Amino-2,4,6-triiodoisophthalic Acid

The final step in preparing the intermediate is the conversion of the carboxylic acid groups to acyl chlorides.

-

Methodology 1: Using Thionyl Chloride: 5-Amino-2,4,6-triiodoisophthalic acid is reacted with thionyl chloride (SOCl₂), often in the presence of a catalyst like pyridine or a tetraalkylammonium salt.[10][11][12] The reaction is typically performed in a solvent such as 1,2-dichloroethane.[10]

-

Methodology 2: Using Solid Phosgene (Triphosgene): An alternative method utilizes solid phosgene (bis(trichloromethyl) carbonate) as the chlorinating agent, which can be easier to handle than gaseous phosgene.[3][13] This reaction is often carried out in a solvent like dichloromethane with an initiator such as pyridine or triethylamine.[3][13]

Table 2: Chlorination Reaction with Thionyl Chloride

| Parameter | Value | Reference |

| Reactants | 5-Amino-2,4,6-triiodoisophthalic acid, Thionyl chloride, Pyridine | [10] |

| Solvent | 1,2-dichloroethane | [10] |

| Temperature | 70°C initially, then raised to 85°C | [10] |

| Reaction Time | ~8.5 hours | [10] |

| Yield | Approximately quantitative | [10] |

Part 2: Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

This final stage involves the amidation of the previously synthesized dichloride with 3-amino-1,2-propanediol.

Reaction Workflow

Caption: Final amidation step.

Experimental Protocol

Amidation Reaction

-

Methodology: The reaction involves the nucleophilic acyl substitution where the amino group of 3-amino-1,2-propanediol attacks the carbonyl carbon of the acyl chloride. The reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (a similar aminodiol) is a known process in the synthesis of related compounds, indicating a similar pathway for the target molecule.[14] The reaction is typically carried out in a suitable solvent and may involve a base to neutralize the HCl byproduct.

-

Purification: The crude product often requires purification. A process for decolorizing the product involves the use of sodium dithionite at a pH above 4, followed by crystallization.[1]

Alternative Pathway: Iodination as a Later Step

An alternative synthesis route involves the amidation of 5-aminoisophthalic acid with 3-amino-1,2-propanediol first, to produce 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA).[2][5] This non-iodinated intermediate is then subjected to iodination, for example, using iodine chloride, to yield the final product.[2][5]

Table 3: Continuous Iodination of ABA

| Parameter | Value | Reference |

| Reactant | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (ABA) | [2][5] |

| Iodinating Agent | Iodine chloride | [2][5] |

| pH | 2 - 3 | [2][5] |

| Temperature | 60°C - 90°C | [2][5] |

| Process | Continuous flow reactor | [2][5] |

Summary of Key Properties

The final product, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a white to off-white solid.[15]

Table 4: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈I₃N₃O₆ | [16][17] |

| Molecular Weight | 705.02 g/mol | [16][17] |

| CAS Number | 76801-93-9 | [15][16] |

| Physical Form | White to off-white solid | [15] |

| Purity | 98% (typical) | [15] |

This guide provides a comprehensive overview of the synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, drawing from various established methods in the literature. The choice of a specific pathway and reaction conditions will depend on factors such as scale, available reagents, and desired purity of the final product.

References

- 1. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

- 2. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]

- 3. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]

- 4. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 5. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 6. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 7. EP2421819B1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 10. 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis - chemicalbook [chemicalbook.com]

- 11. WO1996036590A1 - Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. Buy 5-Amino-2,4,6-triiodoisophthaloyl dichloride | 37441-29-5 [smolecule.com]

- 15. 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | 76801-93-9 [sigmaaldrich.com]

- 16. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C14H18I3N3O6 | CID 10395011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

The Pivotal Role of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide in the Synthesis of Iomeprol

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Iomeprol is a non-ionic, low-osmolar iodinated contrast agent extensively used in diagnostic imaging to enhance the visibility of vascular structures and organs. The synthesis of such a complex molecule relies on a series of well-defined chemical transformations, with specific intermediates playing a crucial role in achieving the final product's desired purity, safety, and efficacy. This technical guide delves into the core of Iomeprol's synthesis by focusing on a key intermediate: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide . This compound, identified by the CAS number 76801-93-9, serves as a foundational building block for the subsequent chemical modifications that lead to Iomeprol. This document will provide an in-depth overview of its synthesis, its conversion to Iomeprol, and the associated experimental protocols, alongside a discussion of the broader mechanisms at play in contrast media function and potential adverse reactions.

The Core Intermediate: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

The molecular structure of this intermediate, which will be referred to as "Intermediate-1" throughout this guide, is central to the synthesis of not only Iomeprol but also other non-ionic contrast agents like Iohexol and Ioversol.[1][2] Its synthesis is a critical step in the overall manufacturing process.

Synthesis of Intermediate-1

The industrial preparation of Intermediate-1 typically involves the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide.[3][4] A continuous process for this reaction has been developed to ensure efficiency and consistency in large-scale production.[3][4]

Experimental Protocol: Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (Intermediate-1)

A detailed, multi-step experimental protocol for the synthesis of Intermediate-1 is outlined below, based on information from various patented processes.

-

Step 1: Amidation

-

Step 2: Reduction

-

The resulting mixture containing the intermediate 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is then catalytically hydrogenated in the presence of a palladium-on-carbon catalyst.[5]

-

This step reduces the nitro group to an amino group, yielding 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.[5]

-

-

Step 3: Iodination

-

Step 4: Purification

-

The crude product is purified to yield the final Intermediate-1.[5]

-

From Intermediate to Final Product: The Synthesis of Iomeprol

The conversion of Intermediate-1 to Iomeprol involves a series of chemical modifications of the amino group at the 5-position of the benzene ring. Several synthetic routes have been described, with a common pathway involving chloroacetylation, methylation, and subsequent hydrolysis/hydroxylation steps.[6][7]

Iomeprol Synthesis Workflow

The logical progression from the key intermediate to the final Iomeprol product can be visualized as a multi-step chemical synthesis workflow.

Experimental Protocols for Iomeprol Synthesis

The following protocols are synthesized from various patented methods to provide a comprehensive overview of the synthetic steps.

-

Step 1: Chloroacetylation of Intermediate-1

-

Dissolve 500g of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in 1000g of N,N-dimethylacetamide at room temperature with stirring.[8]

-

While maintaining the temperature below 60°C, add 500g of chloroacetyl chloride.[8]

-

After the addition, maintain the temperature between 50-60°C and continue stirring for 4 hours.[8]

-

Upon completion, concentrate the reaction mixture under vacuum below 65°C until dry to obtain the chloroacetylated intermediate.[8]

-

-

Step 2: Methylation

-

The chloroacetylated intermediate is then subjected to a methylation reaction.

-

This can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate and a solvent like acetone.[7]

-

The reaction is typically carried out at a temperature between 0-30°C for 6-12 hours.[7]

-

After the reaction, the mixture is concentrated, extracted with ethyl acetate, and concentrated again to yield the methylated intermediate.[7]

-

-

Step 3: Hydrolysis and Hydroxylation

-

The methylated intermediate undergoes ester hydrolysis, for example, using sodium hydroxide in a solvent mixture of methanol and water at 10-30°C.[7]

-

The resulting product is then subjected to a hydroxylation reaction to yield Iomeprol.[7]

-

One method involves dissolving the intermediate in methanol and water, adding a 30% aqueous sodium hydroxide solution, and reacting at 15°C for 4 hours.[8]

-

After the reaction, methanol is distilled off under reduced pressure.[8]

-

The final Iomeprol product is then purified through crystallization.

-

Quantitative Data from Synthesis

The efficiency of the synthesis is crucial for industrial production. The following table summarizes key quantitative data reported in various sources.

| Reaction Step | Reagents/Conditions | Yield | Purity | Reference |

| Acyl Chloride Reaction | 5-methylamino-2,4,6-triiodo m-phthalic acid, thionyl chloride, ethyl acetate, 50-80°C, 3-6 hours | - | - | [9] |

| Chloroacetylation | 5-methylamino-2,4,6-triiodo m-phthaloyl chloride, chloroacetyl chloride, N,N-dimethylacetamide, 50°C, 3 hours | 94% | - | [9] |

| Amidation | 5-[N-methyl-2-chloracetyl amido]-2,4,6-triiodo m-phthaloyl chloride, 3-amino-1,2-propanediol, triethylamine, N,N-dimethylacetamide, 20°C, 15 hours | 91% | - | [10] |

| Hydrolysis | - | 86% | - | [9] |

| Final Iomeprol | - | 95% | 99.8% | [8] |

Mechanism of Action and Safety Considerations

The primary function of iodinated contrast media like Iomeprol is to attenuate X-rays, thereby increasing the contrast of images in diagnostic procedures. This is a physical mechanism and does not involve interaction with specific signaling pathways for its diagnostic effect. However, understanding potential off-target effects and adverse reactions is critical for drug development professionals.

Potential Mechanisms of Hypersensitivity Reactions

Hypersensitivity reactions to iodinated contrast media can occur through both immune-mediated and non-immune-mediated pathways.

Ionic, high-osmolality contrast media can directly activate mast cells, while non-ionic, low-osmolality agents like Iomeprol have a lower incidence of such reactions.[11] However, non-IgE-mediated T-cell activation can still occur.[11] Non-immune-mediated reactions can involve direct activation of mast cells or the complement system.[11]

Conclusion

The synthesis of Iomeprol is a multi-step process that hinges on the successful preparation and purification of the key intermediate, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide. Understanding the detailed experimental protocols and the quantitative aspects of each reaction step is paramount for researchers and professionals in drug development. While the diagnostic efficacy of Iomeprol is based on its physical properties, a thorough knowledge of the potential mechanisms underlying adverse reactions is essential for ensuring patient safety and for the continued development of improved contrast agents. This guide provides a foundational technical overview to aid in these endeavors.

References

- 1. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

- 2. 76801-93-9 | CAS DataBase [m.chemicalbook.com]

- 3. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]

- 4. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 5. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 6. Synthesis method of iomeprol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN114213273A - A kind of synthetic method of iomeprol - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. CN102363600B - Iomeprol preparation method - Google Patents [patents.google.com]

- 10. CN102363600A - Iomeprol preparation method - Google Patents [patents.google.com]

- 11. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Iomeprol intermediate-1

For Researchers, Scientists, and Drug Development Professionals

Iomeprol intermediate-1, a critical component in the synthesis of the non-ionic X-ray contrast agent Iomeprol, is a compound of significant interest in the field of medicinal chemistry and drug development. This guide provides a comprehensive overview of its physical and chemical properties, alongside a detailed examination of its synthesis and purification processes.

Chemical Identity and Physical Properties

This compound, scientifically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a white to off-white solid. It serves as a foundational building block for the final Iomeprol molecule. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76801-93-9 | [1] |

| Molecular Formula | C₁₄H₁₈I₃N₃O₆ | [2] |

| Molecular Weight | 705.02 g/mol | [2] |

| IUPAC Name | 5-amino-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |

| Synonyms | 5-amino-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, Compound B | [2][3] |

| Physical Form | White to off-white solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | Room Temperature | |

| Hydrogen Bond Donor Count | 7 | [2] |

| Hydrogen Bond Acceptor Count | 7 | [2] |

| Rotatable Bond Count | 8 | [2] |

| Topological Polar Surface Area | 165 Ų | [2] |

Synthesis and Purification: An Experimental Overview

The synthesis of this compound is a multi-step process that is crucial for the production of high-purity Iomeprol. While specific industrial protocols are proprietary, a general methodology can be outlined based on publicly available patent literature.

The synthesis of this compound typically involves the iodination of a precursor molecule, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide. A logical workflow for this process is illustrated in the diagram below.

Caption: General synthesis workflow for this compound.

The following protocol is a representative example based on patent descriptions and should be adapted and optimized for specific laboratory conditions.[3]

Materials:

-

5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride

-

Deionized Water

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Iodine Chloride

-

Sodium Bisulphite

-

Sodium Dithionite

Procedure:

-

Dissolution: Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride in water at ambient temperature.

-

Initial pH Adjustment: Adjust the pH of the solution to approximately 3 using a 50% w/w aqueous sodium hydroxide solution.

-

Iodination: Heat the solution to 65-80°C. The tri-iodination is carried out by adding iodine chloride in multiple portions (e.g., four portions).

-

Iterative pH Adjustment: Before each addition of iodine chloride, adjust the pH of the reaction mixture to 2-3 with aqueous sodium hydroxide.

-

Quenching Excess Reagent: After the final addition of iodine chloride, react the excess reagent by adding sodium bisulphite.

-

Final pH Adjustment: Adjust the pH of the solution to a range of 4-6 with aqueous sodium hydroxide.

-

Decolorization: Add sodium dithionite to the solution to decolorize it, resulting in a solution of this compound.

Further purification steps, such as recrystallization, may be necessary to achieve the desired purity for subsequent synthesis steps.

Role in Iomeprol Synthesis

This compound is the direct precursor to 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A), which is then further processed to yield the final Iomeprol product. The amino group on the tri-iodinated benzene ring of this compound is the site of acetylation.

Caption: Logical relationship of this compound in the synthesis of Iomeprol.

Safety and Handling

This compound is associated with certain hazards. The following safety information is crucial for handling this compound in a laboratory or industrial setting.

Table 2: Hazard and Precautionary Statements

| Category | Statement | Reference |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a well-characterized molecule that plays a pivotal role in the synthesis of the widely used contrast agent, Iomeprol. A thorough understanding of its physical and chemical properties, as well as its synthesis and handling, is essential for researchers and professionals involved in the development and manufacturing of radiocontrast agents. The information presented in this guide provides a solid foundation for further research and application of this important chemical intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of Iomeprol Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for Iomeprol intermediate-1, a key precursor in the synthesis of the non-ionic, low-osmolar X-ray contrast agent, Iomeprol. The accurate characterization of this intermediate is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient.

Chemical Identity of this compound

-

Chemical Name: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

-

CAS Number: 76801-93-9

-

Molecular Formula: C₁₄H₁₈I₃N₃O₆

-

Molecular Weight: 705.02 g/mol

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on its chemical structure and publicly available information. Precise experimental data is often proprietary and can be obtained by acquiring a certified reference standard from chemical suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1-8.3 | Triplet | 2H | Amide NH |

| ~5.5-6.0 | Broad Singlet | 2H | Aromatic Amino NH ₂ |

| ~4.5-5.0 | Broad Singlet | 4H | Hydroxyl OH (dihydroxypropyl) |

| ~3.4-4.2 | Multiplet | 10H | CH and CH ₂ of dihydroxypropyl groups |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | Amide C =O |

| ~150-155 | Aromatic C -NH₂ |

| ~100-110 | Aromatic C -H (if present, likely C5) |

| ~90-100 | Aromatic C -I |

| ~70-75 | C H(OH) of dihydroxypropyl |

| ~60-65 | C H₂(OH) of dihydroxypropyl |

| ~40-45 | N-C H₂ of dihydroxypropyl |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching (hydroxyl and amine/amide) |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1640 | Strong | C=O stretching (amide I) |

| ~1550 | Strong | N-H bending (amide II) |

| 1335-1250 | Medium | C-N stretching (aromatic amine) |

| ~1100 | Strong | C-O stretching (alcohols) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Type |

| 705.8409 | [M+H]⁺ (Monoisotopic) |

| 727.8228 | [M+Na]⁺ (Monoisotopic) |

| 704.8330 | [M] (Exact Mass)[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required to obtain a good spectrum.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

Set the mass range to cover the expected molecular ion (e.g., m/z 100-1000).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass. Analyze the fragmentation pattern if MS/MS data is acquired to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical intermediate like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of Iomeprol Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Iomeprol intermediate-1, chemically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The solubility of this key intermediate is a critical parameter in the synthesis and purification of Iomeprol, a widely used non-ionic X-ray contrast agent. Understanding its behavior in various solvents is essential for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is limited. However, based on product specifications from commercial suppliers and inferences from synthetic procedures described in patent literature, the following table summarizes its solubility profile.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (70.92 mM) | Soluble, requires sonication. Solubility is sensitive to the hygroscopic nature of DMSO; use of newly opened solvent is recommended. | [1] |

| Water | Data not available | Mentioned as a solvent in purification steps, suggesting some degree of solubility.[2][3] | |

| Methanol | Data not available | Used as a solvent for dissolving the crude product and in recrystallization, indicating solubility.[2][3] | |

| Ethanol | Data not available | Employed in recrystallization processes, implying it is a suitable solvent for purification.[2] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis

The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound. This method, widely accepted in pharmaceutical development, involves saturating a solvent with the compound and then quantifying the dissolved amount using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, water, methanol, ethanol)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC

-

Analytical balance

2. Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for HPLC analysis.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. A validated HPLC method should be used for the quantification of this compound. A method for the final product, Iomeprol, which could be adapted, involves a reversed-phase column and UV detection at 245 nm.[4]

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation of Solubility: Calculate the original solubility in the saturated solution by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

This comprehensive approach to determining the solubility of this compound provides a robust framework for researchers and professionals in drug development. While quantitative data remains sparse in public literature, the provided experimental protocol offers a reliable method for generating this critical information in-house. A thorough understanding of the solubility characteristics is paramount for the efficient and controlled synthesis of Iomeprol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN102363600A - Iomeprol preparation method - Google Patents [patents.google.com]

- 3. CN106316878A - Preparation method of iomeprol impurity - Google Patents [patents.google.com]

- 4. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Contrast Agent: An In-depth Technical Guide to the Discovery and Synthesis of Iomeprol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol, a non-ionic, monomeric, tri-iodinated contrast agent, is a cornerstone of modern diagnostic imaging, enhancing the visibility of internal structures in X-ray and computed tomography (CT) scans.[1][2] Its development marked a significant advancement in the field of radiology, offering a compound with lower osmolality and viscosity compared to its predecessors, leading to improved patient tolerance and safety.[3][4] Developed by the Italian pharmaceutical company Bracco, Iomeprol has become a widely used tool in angiography and other diagnostic procedures.[1][3] This technical guide delves into the history of its discovery and provides a detailed exploration of the chemical synthesis pathways that have been developed for its production.

The journey to Iomeprol is rooted in the broader history of the development of non-ionic contrast media. The pioneering work of the Swedish radiologist Torsten Almén, who conceptualized non-ionic contrast agents to reduce the severe pain and toxicity associated with the ionic compounds used in the 1960s, laid the groundwork for this class of diagnostic drugs.[5] The first non-ionic contrast medium was introduced in 1974, paving the way for subsequent generations of safer and more effective agents like Iomeprol.[6]

The Core Structure: 5-Amino-2,4,6-triiodoisophthalic Acid

The synthesis of Iomeprol, like many other non-ionic X-ray contrast agents, revolves around a central molecular scaffold: 5-amino-2,4,6-triiodoisophthalic acid.[7] This key intermediate provides the tri-iodinated benzene ring responsible for the radiopaque properties of the final compound. The synthesis of this crucial building block has been a subject of considerable research to optimize yield and purity.

Experimental Protocol: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid

A common method for the synthesis of 5-amino-2,4,6-triiodoisophthalic acid involves the iodination of 5-aminoisophthalic acid. The following protocol is a representative example:

-

Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, 5-aminoisophthalic acid (3.86 g, 27.6 mmol) is dissolved in water (129.42 g).[8]

-

pH Adjustment: The pH of the solution is adjusted to 1 with 96% sulfuric acid (2 mL, 35.3 mmol).[8]

-

Iodination: Solid iodine (8.42 g, 33.2 mmol) is added to the mixture, which is then heated to 72 °C in an oil bath. An 18.65% (w/v) aqueous iodic acid solution (20 mL, 21.2 mmol) is slowly added via a syringe pump over 5.2 hours.[8]

-

Reaction Completion and Isolation: The reaction is continued at 72 °C for an additional hour. The mixture is then cooled to room temperature and filtered. The resulting solid is washed with water and dried to yield 5-amino-2,4,6-triiodoisophthalic acid.[8]

| Parameter | Value | Reference |

| Starting Material | 5-aminoisophthalic acid | [8] |

| Key Reagents | Iodine, Iodic Acid, Sulfuric Acid | [8] |

| Solvent | Water | [8] |

| Reaction Temperature | 72 °C | [8] |

| Reaction Time | 6.2 hours | [8] |

| Yield | 82.6% | [8] |

| Purity (HPLC) | >99.9% | [8] |

The Synthesis of Iomeprol: A Step-by-Step Approach

The conversion of 5-amino-2,4,6-triiodoisophthalic acid into Iomeprol involves a multi-step chemical synthesis. Several synthetic routes have been patented and developed, with variations in reagents and reaction conditions aimed at improving efficiency, reducing costs, and ensuring process stability.[3][9] A prevalent pathway involves the initial conversion of the dicarboxylic acid to its more reactive dichloride derivative.

Experimental Protocol: Preparation of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

The conversion of 5-amino-2,4,6-triiodoisophthalic acid to the corresponding acid chloride is typically achieved using a chlorinating agent like thionyl chloride.[7]

-

Reaction with Thionyl Chloride: 5-amino-2,4,6-triiodoisophthalic acid is reacted with thionyl chloride. The reaction is mildly endothermic and often requires heating above 50 °C in the presence of a catalyst such as DMF to achieve a reasonable reaction rate.[7]

-

Workup: After the reaction is complete, excess thionyl chloride can be removed by distillation under reduced pressure. The crude product is then dissolved in a solvent like toluene, and the solvent is distilled off to remove any remaining traces of thionyl chloride.[7]

-

Hydrolysis: The amino group also reacts with thionyl chloride to form an N-sulfinyl intermediate. A hydrolysis step is therefore required during workup to convert this intermediate back to the free amine and isolate the desired 5-amino-2,4,6-triiodoisophthaloyl dichloride.[7]

Following the preparation of the acid chloride, the synthesis proceeds through a series of acylation, methylation, and amidation reactions to build the final Iomeprol molecule.

A Common Synthetic Pathway for Iomeprol

One of the documented synthetic routes for Iomeprol is outlined below.[9]

Caption: A representative synthetic pathway for Iomeprol.

Experimental Protocol: Key Steps in Iomeprol Synthesis

The following sections detail the methodologies for the key transformations in the synthesis of Iomeprol.

1. Acylation and Methylation:

-

Acylation: The 5-amino group of the dichloride intermediate is acylated using acetoxyacetyl chloride.[9]

-

Methylation: The resulting secondary amide is then methylated, for example, using iodomethane.[9]

2. Amidation:

-

The N-methylated dichloride intermediate is condensed with 3-amino-1,2-propanediol to form the corresponding bis-amide.[9]

3. Deacetylation (Hydrolysis):

-

The final step is the deacetylation of the acetoxy group to yield the free hydroxyl group of the glycolamido side chain. This is typically achieved by hydrolysis with an alkali metal hydroxide.[9]

An alternative synthesis strategy starts with 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide as the starting material and proceeds through chloroacetylation, methylation, hydrolysis, and hydroxylation reactions.[3] This approach avoids the use of thionyl chloride and acetoxy acetyl chloride, which can present challenges in industrial-scale production.[9][10]

| Step | Key Reagents | Intermediate | Yield | Purity (HPLC) | Reference |

| Chloroacetylation & Methylation | Chloroacetyl chloride, Dimethyl sulfate | 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo-m-phthaloyl chloride | 94% | - | [11] |

| Hydroxylation & Final Purification | Sodium acetate, Ethanol | Iomeprol | 66% | 99.1% | [9] |

Logical Workflow of Iomeprol Synthesis

The overall logic of the synthesis is to build the complex side chains onto the pre-formed tri-iodinated aromatic core.

Caption: Logical workflow of Iomeprol synthesis.

Conclusion

The discovery and development of Iomeprol represent a significant achievement in the field of medicinal chemistry and diagnostic medicine. The synthetic routes to this important contrast agent have been refined over time to enhance efficiency, safety, and scalability. The core of the synthesis lies in the construction of a highly substituted tri-iodinated benzene ring, followed by the strategic introduction of hydrophilic side chains that impart the desired physicochemical properties of low osmolality and viscosity. The detailed experimental protocols and synthetic pathways presented in this guide offer valuable insights for researchers and professionals involved in the development of pharmaceuticals and contrast media. The continued optimization of these synthetic processes will be crucial in ensuring the wide availability of this essential diagnostic tool.

References

- 1. arviatechnology.com [arviatechnology.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis method of iomeprol - Eureka | Patsnap [eureka.patsnap.com]

- 4. Iomeprol - Wikipedia [en.wikipedia.org]

- 5. Torsten Almén (1931-2016): the father of non-ionic iodine contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contrast media | Radiology Key [radiologykey.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Amino-2,4,6-triiodoisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. CN114213273A - A kind of synthetic method of iomeprol - Google Patents [patents.google.com]

- 11. CN102363600B - Iomeprol preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Iomeprol Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key starting materials and synthetic routes for producing Iomeprol intermediate-1, identified as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This crucial intermediate is a cornerstone in the synthesis of Iomeprol, a widely used non-ionic X-ray contrast agent. This document outlines two primary synthetic pathways, complete with detailed experimental protocols and a comparative analysis of the quantitative data available from patent literature.

Introduction to this compound

This compound, with the chemical name 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, is a tri-iodinated aromatic compound. Its synthesis is a critical step in the overall manufacturing process of Iomeprol. The efficiency and purity of this intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API). Two principal synthetic strategies have been identified for the preparation of this intermediate, each with distinct starting materials and reaction conditions.

Synthetic Pathways to this compound

There are two primary routes for the synthesis of this compound:

-

Amidation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride: This classic approach involves the reaction of a pre-iodinated aromatic ring with 3-amino-1,2-propanediol.

-

Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA): This route builds the diamide side chains first, followed by the iodination of the benzene ring.

Below are the detailed experimental protocols for each of these key synthetic routes.

Experimental Protocols

Route 1: Amidation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride

This method starts with the conversion of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid to its more reactive dichloride derivative, which is then reacted with 3-amino-1,2-propanediol.

Step 1a: Synthesis of 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride

A related precursor, 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride, is synthesized from 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride. 100 g (0.168 mol) of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride is suspended in 500 g of glacial acetic acid at 60°C. To this suspension, 60 g (0.50 mol) of thionyl chloride is slowly added. The reaction is allowed to proceed for 3 hours. After cooling, the resulting precipitate is collected by filtration. The solid is washed first with acetic acid and then with water to yield the desired product.

Step 1b: Amidation with 1-amino-2,3-propanediol

In a separate vessel, 370.4 g (0.58 mol) of 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride is dissolved in 741.0 g of dimethylacetamide (DMA). To this solution, 122.0 g (1.20 mol) of 100% (w/w) triethylamine is added. A solution of 109.32 g (1.2 mol) of 1-amino-2,3-propanediol in DMA is then added dropwise over two hours at a temperature of 0°C. The reaction is maintained at 25°C for 7 hours to ensure completion. The precipitated triethylamine hydrochloride is removed by filtration. The DMA is then distilled off under vacuum (12 mmHg) at 92°C to yield the crude product, which would be a protected form of the target intermediate.

Route 2: Iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA)

This synthetic route involves the initial synthesis of the non-iodinated precursor, 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA), followed by an iodination step.

Step 2: Iodination of ABA

In an industrial-scale synthesis, 754 kg (2.07 kmol) of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride is dissolved in 2430 L of water at ambient temperature. The pH of the solution is adjusted to approximately 3 using a 50% (w/w) aqueous sodium hydroxide solution. The tri-iodination is carried out by adding a total of 6.37 kmol of iodine chloride in four portions, while maintaining the reaction temperature between 65-80°C. Before each addition of iodine chloride, the pH is readjusted to 2-3 with aqueous sodium hydroxide. Any excess iodine chloride is subsequently quenched by the addition of 15-20 kg (0.08-0.10 kmol) of sodium bisulphite. The pH is then adjusted to 4-6 with aqueous sodium hydroxide. For decolorization, 10 kg (0.06 kmol) of sodium dithionite is added to the process solution.[1]

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the described synthetic protocols for this compound.

| Parameter | Route 1 (Amidation) | Route 2 (Iodination) |

| Starting Material | 5-acetylamino-2,4,6-triiodo-1,3-benzenedicarboxylic acid dichloride | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (ABA) |

| Key Reagent | 1-amino-2,3-propanediol | Iodine chloride |

| Solvent | Dimethylacetamide (DMA) | Water |

| Reaction Temperature | 0°C to 25°C | 65°C to 80°C |

| Reaction Time | 7 hours | Not specified |

| pH | Not specified | 2 to 3 |

| Yield | Not explicitly stated for the final intermediate | 73-81% (crude), 66-71% (purified)[2] |

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical workflow for the two primary synthetic routes leading to this compound.

This guide has detailed the primary synthetic pathways for this compound, providing both qualitative and quantitative insights into the manufacturing processes. The choice of a particular synthetic route in an industrial setting would likely depend on factors such as the availability and cost of starting materials, reaction efficiency, and the ease of purification. For researchers and drug development professionals, understanding these synthetic strategies is crucial for process optimization and the development of new, more efficient methods for the production of Iomeprol and other related contrast agents.

References

Methodological & Application

Synthesis Protocol for Iomeprol Intermediate-1: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Iomeprol intermediate-1, chemically known as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This intermediate is a crucial precursor in the industrial production of non-ionic X-ray contrast agents such as Iomeprol, Iohexol, and Iodixanol.[1][2][3] The protocol is compiled from established industrial processes outlined in patent literature and is intended for research and development purposes.

Overview of the Synthesis Pathway

The synthesis of this compound involves the tri-iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (also referred to as ABA) or its hydrochloride salt (ABA-HCl) using an iodinating agent, followed by a series of purification steps.[1][3] The overall reaction scheme is a critical step in the multi-step chemical synthesis of several widely used contrast media.[1][3]

Experimental Protocol

This protocol details a batch process for the synthesis and purification of this compound.

2.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide HCl (ABA-HCl) | C14H20ClN3O6 | 365.78 |

| Iodine Chloride (ICl) | ICl | 162.35 |

| Sodium Hydroxide (50% w/w aqueous solution) | NaOH | 40.00 |

| Sodium Bisulphate | NaHSO3 | 104.06 |

| Sodium Dithionite | Na2S2O4 | 174.11 |

| Deionized Water | H2O | 18.02 |

2.2. Synthesis Procedure

The synthesis is a multi-step process involving iodination, quenching, decolorization, crystallization, and isolation.

Step 1: Iodination

-

In a suitable reaction vessel, dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride (ABA-HCl) in deionized water at ambient temperature.[2]

-

Adjust the pH of the solution to approximately 3 using a 50% (w/w) aqueous sodium hydroxide solution.[2]

-

Heat the reaction mixture to a temperature between 65-80°C.[2]

-

The tri-iodination is achieved by the portion-wise addition of iodine chloride. Before each addition, ensure the pH is maintained between 2 and 3 by adding aqueous sodium hydroxide as needed.[1][2][3]

Step 2: Quenching

-

After the final addition of iodine chloride and confirmation of reaction completion, quench the excess iodine chloride by adding sodium bisulphate.[2]

Step 3: Decolorization

-

Adjust the pH of the quenched reaction mixture to a range of 4 to 6 with aqueous sodium hydroxide.[2]

-

Add sodium dithionite to the solution to decolorize the process solution.[2] This step is crucial for removing colored impurities, such as azo dimers, by converting them to their hydrazo counterparts, which can be separated during crystallization.[2]

Step 4: Crystallization, Filtration, and Washing

-

Induce crystallization by cooling the decolorized reaction mixture to a temperature between 25°C and 45°C.[1]

-

Collect the precipitated crystals of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide by filtration.[1]

-

Wash the isolated crystals with deionized water to remove residual impurities.[1]

-

Dry the final product under appropriate conditions to obtain pure this compound.

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Caption: Purification pathway for this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and reagents based on the provided literature. Note that specific quantities may vary depending on the scale of the reaction.

| Parameter | Value | Reference |

| Starting Material | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide HCl (ABA-HCl) | [2] |

| Iodinating Agent | Iodine Chloride (ICl) | [2] |

| Iodination pH | 2 - 3 | [1][2] |

| Iodination Temperature | 60 - 90°C (specifically 65-80°C in an example) | [1][2] |

| Quenching Reagent | Sodium Bisulphate | [2] |

| Decolorization pH | Above 4 (specifically 4-6 in an example) | [1][2] |

| Decolorizing Reagent | Sodium Dithionite | [2] |

| Crystallization Temperature | 25 - 45°C | [1] |

Concluding Remarks

This protocol provides a detailed framework for the synthesis of this compound. Researchers should note that the described process is derived from industrial-scale patents and may require optimization for laboratory-scale synthesis. Appropriate analytical techniques, such as HPLC and NMR, should be employed to monitor the reaction progress and confirm the purity of the final product. Adherence to standard laboratory safety procedures is paramount when handling the chemical reagents involved in this synthesis.

References

- 1. A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Patent 2281804 [data.epo.org]

- 2. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

- 3. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

Application Notes and Protocols: Amidation of 5-Aminoisophthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisophthalic acid (5-AIPA) is a trifunctional aromatic compound featuring an amine group and two carboxylic acid moieties. This unique structure makes it a highly valuable building block in medicinal chemistry and materials science. The ability to selectively perform amidation reactions on its carboxylic acid groups allows for the synthesis of a diverse range of derivatives with significant applications. These derivatives are crucial intermediates in the manufacturing of pharmaceuticals, most notably as precursors to non-ionic X-ray contrast agents like Iohexol, and also serve as ligands for creating metal-organic frameworks (MOFs) and specialty polymers.[1][2]

This document provides detailed protocols for the synthesis of the 5-AIPA precursor and its subsequent amidation to form functionalized derivatives.

Part 1: Synthesis of 5-Aminoisophthalic Acid (Precursor)

The most common route to 5-AIPA is the reduction of 5-nitroisophthalic acid. Several reliable methods have been established, offering high yields and purity.

Protocol 1.1: Reduction using Hydrazine Hydrate and Raney Nickel

This method provides a high yield and purity under relatively mild conditions.[1][3]

Experimental Workflow:

Caption: Workflow for 5-AIPA synthesis via catalytic reduction.

Methodology:

-

In a four-neck flask equipped with a mechanical stirrer and thermometer, dissolve 5-nitroisophthalic acid (1.0 eq.) and sodium hydroxide (4.0 eq.) in water (approx. 9.5 L/mol of acid).[3]

-

Stir the mixture for 1 hour until the solution is clear.

-

Add Raney Nickel catalyst (approx. 10g per mole of acid).[3]

-

Slowly raise the temperature to 30-35°C.

-

Add 80% hydrazine hydrate (2.0 eq.) dropwise over 30 minutes, maintaining the temperature at 30-35°C.[3]

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Filter the reaction mixture to remove the catalyst.

-

Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate a white solid.[3]

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 5-aminoisophthalic acid.

Protocol 1.2: Reduction using Sodium Disulfide

This method is an alternative that also provides high yield and purity and avoids the use of heavy metal catalysts during the reduction step.[4]

Methodology:

-

In a reactor, dissolve sodium carbonate (0.6-0.73 parts by weight) in water (4-5 parts by weight).

-

Add 5-nitroisophthalic acid (1 part by weight) and stir until fully dissolved.

-

Heat the solution to 90-98°C.

-

Over 30 minutes, add a 20-25% aqueous solution of sodium disulfide (molar ratio of 0.6-0.75 to the nitro-acid).[4]

-

Reflux the mixture for 2.5-3 hours.

-

Filter the hot solution to collect the filtrate.

-

Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3.0-3.5 to precipitate the product.[4]

-

Filter, wash with cold water, and dry the resulting off-white crystalline powder.

Data Summary: 5-AIPA Synthesis

| Method | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, NH₄OH | 50 | 1 | 99.4 | 100.0 | [5] |

| Hydrazine Reduction | N₂H₄·H₂O, Raney Ni | 30-35 | 1.5 | 95.0 | 99.7 | [1][3] |

| Disulfide Reduction | Na₂S₂ | 90-98 | 2.5-3 | 97.0 | >99.0 | [4] |

Part 2: Amidation Reactions of 5-Aminoisophthalic Acid Derivatives

The formation of an amide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[6] For 5-AIPA, this can be achieved through several standard protocols common in medicinal chemistry. The choice of method may depend on the amine's reactivity and the desired selectivity between the two carboxylic acid groups.

Protocol 2.1: Direct Amide Coupling using EDC/HOBt

This is a widely used method for forming amide bonds under mild conditions. It involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and minimize side reactions.[6][7][8]

Logical Diagram of EDC/HOBt Coupling:

Caption: Activation pathway for 5-AIPA using EDC and HOBt.

Methodology:

-

Dissolve 5-aminoisophthalic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add HOBt (1.2-1.5 eq.) and EDC·HCl (1.2-1.5 eq.) to the solution.[8]

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.[8]

-

Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress using TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).[8]

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2.2: Acyl Chloride Formation followed by Amination

For less reactive amines or when a more robust activation is needed, converting one or both carboxylic acid groups to highly reactive acyl chlorides can be effective. This method is described in patents for creating related derivatives.[9]

Methodology:

-

Esterification (Optional but Recommended for Selectivity): To achieve mono-amidation, first perform a partial saponification of a diester derivative of 5-AIPA to yield a mono-ester, mono-acid compound.[9]

-

Acyl Chloride Formation: Suspend the 5-AIPA derivative (1.0 eq.) in a solvent like toluene with a catalytic amount of DMF. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.1-2.2 eq., depending on mono- or di-substitution) dropwise at 0°C.

-

Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

-

Cool the reaction and remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used immediately without further purification.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM, THF) and cool to 0°C.

-

Add a solution of the desired amine (1.0-1.1 eq.) and a non-nucleophilic base like TEA or pyridine (1.1-1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Work up the reaction as described in Protocol 2.1 (quenching, extraction, washing, and purification).

Data from Derivative Synthesis Examples

The following table summarizes conditions for preparing related derivatives, which can serve as a starting point for amidation reactions.

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

| 4-Chloro-5-nitroisophthalic acid | Thiophenol, NaHCO₃ | Aqueous | 85°C, 3.5 h | 5-Nitro-4-phenylthioisophthalic acid | [9] |

| 5-Nitro-4-phenylthioisophthalic acid | FeSO₄, NH₄OH | Aqueous | Steam bath, 30 min | 5-Amino-4-phenylthioisophthalic acid | [9] |

| Diethyl 4-chloro-5-nitroisophthalate | Aniline | Water | Reflux, 5 h | Diethyl 4-anilino-5-nitroisophthalate | [9] |

Part 3: Applications of 5-Aminoisophthalic Acid Amides

The amide derivatives of 5-AIPA are critical for developing advanced molecules in multiple scientific fields.

-

Pharmaceutical Intermediates : The primary application is in the synthesis of non-ionic iodinated X-ray contrast agents.[10] The core 5-AIPA structure is first iodinated and then the carboxyl groups are converted to amides using amino alcohols, which imparts high water solubility and low osmolality, reducing side effects.[11] Additionally, certain derivatives have shown pronounced diuretic and saluretic activity.[9]

-

Polymer Synthesis : 5-AIPA can be used as a monomer to prepare specialty polymers like polyamides and poly(benzimidazole-co-aniline) through condensation polymerization.[12] The amino and carboxylic acid groups provide reactive sites for polymer chain growth.

-

Metal-Organic Frameworks (MOFs) : The rigid structure and multiple coordination sites (amine and carboxylates) of 5-AIPA make it an excellent organic linker for constructing porous MOFs. These materials have applications in gas storage, separation, and catalysis.[1][2]

Part 4: Characterization

The synthesized 5-AIPA amides can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the formation of the amide bond.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic functional group vibrations, such as the amide C=O stretch (typically ~1650 cm⁻¹) and N-H bands.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the final product.

-

Melting Point : To assess the purity of the synthesized compound. 5-AIPA itself has a melting point greater than 300°C.[1]

References

- 1. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 5. JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]